2-Methoxy-1,3-thiazole-5-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
848362-03-8 |
|---|---|
Molecular Formula |
C4H6N2O3S2 |
Molecular Weight |
194.2 g/mol |
IUPAC Name |
2-methoxy-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C4H6N2O3S2/c1-9-4-6-2-3(10-4)11(5,7)8/h2H,1H3,(H2,5,7,8) |
InChI Key |
NLVNHGAQMYVSQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(S1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Methoxy 1,3 Thiazole 5 Sulfonamide and Its Analogues
Retrosynthetic Analysis of the 2-Methoxy-1,3-thiazole-5-sulfonamide Core
Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For this compound, this analysis reveals key disconnections and strategic bonds to be formed.
The primary disconnection points are the C-S and C-N bonds within the thiazole (B1198619) ring, the C-O bond of the methoxy (B1213986) group, and the S-N bond of the sulfonamide group. This suggests a convergent synthesis strategy where the thiazole core is first assembled, followed by the introduction of the methoxy and sulfonamide functionalities.
A plausible retrosynthetic pathway for this compound is outlined below:
| Target Molecule | Key Disconnections | Precursors |
| This compound | C5-SO2NH2 | 2-Methoxy-1,3-thiazole-5-sulfonyl chloride |
| 2-Methoxy-1,3-thiazole-5-sulfonyl chloride | C2-OCH3 | 2-Halo-1,3-thiazole-5-sulfonyl chloride |
| 2-Halo-1,3-thiazole-5-sulfonyl chloride | Thiazole Ring | α-haloketone and a thioamide derivative |
Classical Synthetic Routes to the this compound Scaffold
The classical synthesis of the this compound scaffold is a multi-step process that relies on well-established organic reactions.
Thiazole Ring Formation via Cyclization Reactions (e.g., Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a fundamental and widely used method for constructing the thiazole ring. chemhelpasap.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the starting materials. organic-chemistry.orgmdpi.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.com While effective, this method can sometimes be limited by the availability of the requisite starting materials and the potential for side reactions. Under acidic conditions, the regioselectivity of the Hantzsch synthesis can be altered, leading to mixtures of isomeric products. rsc.org
Introduction of the Methoxy Group at the C-2 Position
Introducing the methoxy group at the C-2 position of the thiazole ring is a critical step. The C-2 position of the thiazole ring is known to be susceptible to nucleophilic attack. pharmaguideline.com This reactivity can be exploited by reacting a 2-halothiazole derivative with sodium methoxide (B1231860). The halogen at the C-2 position acts as a good leaving group, facilitating the nucleophilic substitution by the methoxide ion. The efficiency of this reaction is often dependent on the nature of the halogen and the reaction conditions employed.
Sulfonamidation at the C-5 Position
The final key functionalization is the introduction of the sulfonamide group at the C-5 position. This is typically achieved through a two-step process. First, the 2-methoxythiazole (B88229) is subjected to chlorosulfonation using chlorosulfonic acid. This electrophilic substitution reaction introduces a sulfonyl chloride group (-SO2Cl) at the C-5 position, which is the most electron-rich and thus most reactive site for such substitutions. pharmaguideline.com The resulting 2-methoxy-1,3-thiazole-5-sulfonyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to form the desired sulfonamide. nih.gov This amination step is generally efficient and provides the target this compound.
Modern and Green Chemistry Approaches in this compound Synthesis
Catalytic Strategies (e.g., Transition Metal Catalysis, Organocatalysis)
Catalytic methods offer significant advantages over classical stoichiometric reactions, including milder reaction conditions, higher atom economy, and the ability to perform reactions with greater selectivity.
Transition Metal Catalysis: Transition metal catalysts, particularly those based on copper and palladium, have been employed in the synthesis of thiazole derivatives. organic-chemistry.org For instance, copper-catalyzed C-H arylation can be used to functionalize the thiazole ring directly, avoiding the need for pre-functionalized starting materials. organic-chemistry.org
Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. These catalysts are often less toxic and more stable than their metal-based counterparts. While specific applications in the synthesis of this compound are still emerging, the principles of organocatalysis hold promise for developing greener synthetic routes.
The development of green synthetic methodologies is an active area of research, with a focus on utilizing environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. mdpi.commdpi.com These approaches are crucial for the sustainable production of valuable chemical compounds like this compound.
Flow Chemistry and Continuous Processing Techniques
The application of flow chemistry and continuous processing techniques offers significant advantages for the synthesis of this compound and its analogues, including enhanced safety, improved reaction control, and potential for scalability. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles can be extrapolated from the synthesis of other thiazole derivatives and related heterocyclic compounds. figshare.comuc.pt
A key reaction in the synthesis of the thiazole core is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. This reaction is well-suited for adaptation to a continuous flow process. In a hypothetical flow setup for a 2-alkoxy-1,3-thiazole-5-sulfonamide derivative, the reactants, such as an O-alkyl thiocarbamate and a 2-halo-3-oxopropanoate bearing a sulfonamide group, could be pumped through separate channels to a mixing point and then into a heated reactor coil. The precise control over reaction temperature, pressure, and residence time in a microreactor can lead to higher yields and purity compared to batch processing. The rapid heat and mass transfer in flow reactors can also mitigate potential side reactions.
Table 1: Potential Advantages of Flow Chemistry in the Synthesis of this compound Analogues
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Potential for thermal runaways with exothermic reactions. Handling of hazardous reagents in large quantities. | Enhanced heat dissipation, smaller reaction volumes, and in-situ generation of reactive intermediates improve safety. |
| Reaction Control | Difficult to maintain uniform temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, and residence time, leading to higher selectivity and yields. |
| Scalability | Scaling up can be challenging and may require re-optimization of reaction conditions. | Readily scalable by running the system for longer durations or by parallelizing multiple reactors. |
| Efficiency | Often requires isolation and purification of intermediates, leading to longer overall synthesis time. | Potential for telescoping multiple reaction steps, reducing manual handling and overall process time. |
Solvent-Free or Environmentally Benign Synthetic Procedures
The development of environmentally benign synthetic procedures for this compound and its analogues is in line with the principles of green chemistry. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. Several strategies can be employed to achieve these goals in the synthesis of thiazole derivatives. bepls.com
One approach is the use of solvent-free reaction conditions, often facilitated by microwave irradiation. nih.gov For the synthesis of thiazole sulfonamides, the condensation of a thiourea (B124793) derivative with an α-haloketone can be carried out by grinding the solid reactants together, sometimes with a catalytic amount of a solid support like silica (B1680970) gel or alumina, followed by microwave heating. This solvent-free approach can significantly reduce reaction times and simplify product work-up.
The use of greener solvents is another important aspect of environmentally benign synthesis. Water, ethanol, and polyethylene (B3416737) glycol (PEG) are considered more environmentally friendly alternatives to traditional organic solvents like halogenated hydrocarbons or DMF. sci-hub.se The Hantzsch thiazole synthesis, for example, can often be performed in aqueous or ethanolic media, especially when coupled with microwave or ultrasonic irradiation to enhance reaction rates. mdpi.com
Furthermore, the development of one-pot, multi-component reactions represents a highly efficient and atom-economical approach to the synthesis of complex molecules like thiazole sulfonamides. bepls.com By combining multiple reaction steps into a single operation without the isolation of intermediates, these methods reduce solvent consumption, energy usage, and waste generation. For instance, a three-component reaction between an aldehyde, a thioamide, and an α-halocarbonyl compound could be envisioned for the efficient construction of the thiazole sulfonamide scaffold.
Table 2: Comparison of Conventional and Environmentally Benign Synthetic Approaches for Thiazole Derivatives
| Approach | Conventional Synthesis | Environmentally Benign Synthesis |
| Solvents | Often relies on volatile and hazardous organic solvents (e.g., chlorinated hydrocarbons, DMF). | Employs safer solvents like water, ethanol, or PEG, or proceeds under solvent-free conditions. sci-hub.se |
| Energy | Typically involves prolonged heating under reflux. | Utilizes energy-efficient techniques like microwave or ultrasonic irradiation to accelerate reactions. nih.gov |
| Atom Economy | Multi-step syntheses with isolation of intermediates can lead to lower overall atom economy. | One-pot, multi-component reactions maximize the incorporation of reactant atoms into the final product. bepls.com |
| Waste | Generates significant amounts of solvent and reagent waste. | Minimizes waste by reducing solvent use and avoiding the need for extensive purification of intermediates. |
Divergent and Convergent Synthetic Routes to this compound Derivatives
The synthesis of a library of this compound derivatives can be strategically approached using both divergent and convergent synthetic routes. These strategies allow for the efficient generation of molecular diversity for structure-activity relationship (SAR) studies.
Modularity in Precursor Design and Functionalization
A divergent, or modular, approach to the synthesis of this compound derivatives involves the initial construction of a common core structure, which is then elaborated in the later stages of the synthesis to generate a variety of analogues. nih.gov This strategy is highly efficient for creating a library of related compounds from a single, advanced intermediate.
The modularity can be introduced through the careful design of the precursors for the thiazole ring formation. For instance, a key intermediate could be a 2-amino-1,3-thiazole derivative, which can be readily synthesized. researchgate.net The amino group at the 2-position serves as a versatile handle for subsequent functionalization. This 2-aminothiazole (B372263) core can then be subjected to various reactions to introduce diversity. For example, sulfonylation with a range of sulfonyl chlorides would yield a library of sulfonamides with different substituents on the sulfonamide nitrogen. researchgate.net
Alternatively, the modularity can be focused on the substituent at the 2-position of the thiazole ring. Starting with a 2-halo-1,3-thiazole intermediate, a variety of alkoxy groups can be introduced via nucleophilic aromatic substitution. Similarly, the sulfonamide moiety at the 5-position can be constructed from a sulfonic acid or sulfonyl chloride precursor, allowing for the introduction of different amine components.
Table 3: Examples of Modular Precursors and Their Potential Functionalization
| Modular Precursor | Point of Diversification | Potential Functionalization Reactions | Resulting Derivatives |
| 2-Amino-1,3-thiazole-5-sulfonamide | 2-Amino group | Acylation, Alkylation, Sulfonylation | N-acyl, N-alkyl, or N-sulfonyl derivatives |
| 2-Methoxy-1,3-thiazole-5-sulfonyl chloride | 5-Sulfonyl chloride | Amination with various amines | A library of sulfonamides with diverse N-substituents |
| Ethyl 2-methoxy-1,3-thiazole-5-carboxylate | 5-Ester group | Amidation, Reduction, Grignard reaction | Carboxamides, hydroxymethyl derivatives, or tertiary alcohols |
Functional Group Interconversions on the Thiazole and Sulfonamide Moieties
Functional group interconversions (FGIs) are crucial for the late-stage modification of the this compound scaffold, enabling the synthesis of analogues that might not be accessible through direct synthesis. ub.eduimperial.ac.ukresearchgate.net These transformations allow for the manipulation of existing functional groups on both the thiazole ring and the sulfonamide moiety.
On the thiazole ring, the methoxy group at the 2-position could potentially be cleaved to a hydroxyl group, which could then be re-alkylated with different alkyl halides to generate a series of 2-alkoxy analogues. The C-4 position of the thiazole ring could also be a site for functionalization, for example, through halogenation followed by cross-coupling reactions to introduce various aryl or alkyl substituents.
The sulfonamide moiety offers numerous possibilities for FGI. The primary sulfonamide (-SO₂NH₂) could be alkylated or arylated on the nitrogen atom. Alternatively, the sulfonamide group itself could be transformed into other sulfur-containing functional groups. For instance, reduction of the corresponding sulfonyl chloride could yield a sulfinic acid, which is a versatile intermediate for the synthesis of other sulfur derivatives.
Table 4: Potential Functional Group Interconversions for this compound
| Starting Functional Group | Target Functional Group | Reagents and Conditions |
| 2-Methoxy | 2-Hydroxy | Lewis acids (e.g., BBr₃) |
| 2-Hydroxy | 2-Alkoxy | Williamson ether synthesis (e.g., NaH, R-X) |
| 5-Sulfonamide (-SO₂NH₂) | 5-N-Alkylsulfonamide | Alkylation (e.g., NaH, R-X) |
| 5-Sulfonyl chloride (-SO₂Cl) | 5-Sulfinic acid (-SO₂H) | Reduction (e.g., Na₂SO₃) |
| Thiazole C-H | Thiazole C-Br | Electrophilic bromination (e.g., NBS) |
Stereoselective Synthesis Considerations for Chiral Analogues (if applicable)
While this compound itself is an achiral molecule, the synthesis of chiral analogues is a relevant consideration for exploring the three-dimensional chemical space and for developing compounds with potentially improved pharmacological properties. Chirality can be introduced into the molecule at various positions, for example, by incorporating a stereocenter in a substituent on the thiazole ring or on the sulfonamide nitrogen.
The stereoselective synthesis of such chiral analogues can be achieved through several strategies. One common approach is the use of chiral starting materials. For instance, a chiral amine could be used in the final step of the synthesis to form a sulfonamide with a stereocenter on the nitrogen substituent. Similarly, a chiral α-haloketone could be employed in the Hantzsch thiazole synthesis to introduce a stereocenter at the C-4 or C-5 position of the thiazole ring.
The development of stereoselective routes to chiral analogues of this compound is an important area for future research, as it would allow for a more detailed investigation of the impact of stereochemistry on biological activity.
Table 5: Strategies for the Stereoselective Synthesis of Chiral Analogues
| Strategy | Description | Example Application |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Reaction of 2-methoxy-1,3-thiazole-5-sulfonyl chloride with a chiral amine to form a chiral sulfonamide. |
| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to guide a stereoselective reaction, followed by its removal. | Use of a chiral auxiliary on the sulfonamide nitrogen to direct the stereoselective introduction of a substituent on the thiazole ring. |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. nih.gov | A chiral Lewis acid catalyzed cycloaddition to form a chiral thiazolidine (B150603) precursor to the thiazole. |
Structural Elucidation and Advanced Spectroscopic Investigations of 2 Methoxy 1,3 Thiazole 5 Sulfonamide
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Pattern Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial first step in the structural identification of a synthesized compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. libretexts.org This high precision allows for the determination of a molecule's exact mass, which in turn enables the confident assignment of its molecular formula. libretexts.orglongdom.org
For 2-Methoxy-1,3-thiazole-5-sulfonamide, with a chemical formula of C₄H₆N₂O₃S₂, the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). An experimentally obtained HRMS value that matches this theoretical mass to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition. longdom.orgalgimed.com
Furthermore, HRMS can resolve the isotopic pattern of the molecular ion peak. The presence of sulfur in the molecule would result in a characteristic isotopic signature. Specifically, the M+2 peak, corresponding to the presence of the ³⁴S isotope, would have a relative abundance of approximately 4.4% of the M peak (for the ³²S isotope). Observation of this specific isotopic pattern would further corroborate the presence of a sulfur atom in the molecule's structure. longdom.org
Table 1: Theoretical Exact Mass and Isotopic Information for C₄H₆N₂O₃S₂
| Isotope/Ion | Theoretical Mass (Da) | Relative Abundance (%) |
|---|---|---|
| ¹²C₄¹H₆¹⁴N₂¹⁶O₃³²S₂ (M) | 193.9823 | 100.00 |
| ¹³C¹²C₃¹H₆¹⁴N₂¹⁶O₃³²S₂ (M+1) | 194.9857 | 4.88 |
| ¹²C₄¹H₆¹⁴N₂¹⁶O₃³⁴S³²S (M+2) | 195.9780 | 8.90 |
Note: This table represents predicted data. Relative abundances are calculated based on natural isotopic abundances.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon-hydrogen framework. nih.gov
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Connectivity and Chemical Shifts
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It would feature a singlet for the methoxy (B1213986) (-OCH₃) protons, a singlet for the lone proton on the thiazole (B1198619) ring (H-4), and a broad singlet for the two protons of the sulfonamide (-SO₂NH₂) group. The chemical shifts of these protons are influenced by their local electronic environment. The thiazole proton is expected in the aromatic region, while the methoxy protons would appear upfield. The sulfonamide protons are exchangeable and their signal may be broad.
¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the methoxy group would appear upfield. The three carbons of the thiazole ring would have characteristic chemical shifts influenced by the attached heteroatoms (N, S) and functional groups (methoxy, sulfonamide). asianpubs.org For instance, C2, being attached to both a nitrogen and a sulfur atom as well as the methoxy group, would likely be the most downfield of the ring carbons. nanomedicine-rj.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2 | - | ~168 |
| C4 | ~8.0 | ~140 |
| C5 | - | ~125 |
| -OCH₃ | ~4.1 | ~58 |
| -NH₂ | ~7.5 (broad) | - |
Note: These are estimated chemical shifts based on data from analogous structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments
While 1D NMR suggests the basic structure, 2D NMR experiments confirm the assignments and connectivity. news-medical.netacs.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. rsc.org For this molecule, a COSY spectrum would be very simple, likely showing no cross-peaks, confirming the absence of coupled protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. libretexts.org An HSQC experiment would show cross-peaks connecting the methoxy protons to the methoxy carbon and the H-4 proton to the C-4 carbon, confirming these direct attachments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular skeleton. Key expected correlations would include a cross-peak between the methoxy protons and the C-2 carbon of the thiazole ring, and correlations from the H-4 proton to the C-2 and C-5 carbons. Correlations from the sulfonamide protons to the C-5 carbon would also be anticipated.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. acs.org A key correlation expected in a NOESY spectrum would be between the methoxy protons and the H-4 proton, confirming their spatial proximity on the thiazole ring.
Solid-State NMR for Polymorphic Forms and Supramolecular Structures
Solid-state NMR (ssNMR) is a powerful tool for studying the structure of materials in their solid form, including pharmaceuticals. europeanpharmaceuticalreview.com It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.govnih.gov Different polymorphs of this compound would yield distinct ¹³C ssNMR spectra because the chemical shift of a nucleus in the solid state is highly sensitive to its local environment, which includes molecular packing and intermolecular interactions. researchgate.netdur.ac.uk By comparing the ssNMR spectra of different batches, one can identify and quantify different polymorphic forms. europeanpharmaceuticalreview.com
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. researchgate.net This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular interactions. For this compound, the primary intermolecular interaction is expected to be hydrogen bonding. nih.gov The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). nih.gov
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bond | Sulfonamide N-H | Sulfonyl Oxygen (=O) |
| Hydrogen Bond | Sulfonamide N-H | Thiazole Nitrogen (N) |
| π-π Stacking | Thiazole Ring | Thiazole Ring |
Note: This table describes expected interactions based on the functional groups present in the molecule.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical sciences as different polymorphs can exhibit varied physicochemical properties, including solubility, stability, and bioavailability nih.govmdpi.com. For sulfonamides, intermolecular interactions, particularly hydrogen bonds involving the sulfonamide group, play a dominant role in their crystal packing and the formation of different polymorphic structures nih.govresearchgate.net. Computational and experimental studies on various sulfonamides have revealed that different conformations of the molecule can be present in crystal polymorphs, leading to distinct packing arrangements and stability profiles researchgate.net. Strong intermolecular hydrogen bonds and π-π stacking interactions are often the primary forces governing the supramolecular structures in these crystals researchgate.net.
While the phenomenon of polymorphism is well-documented for the broader class of sulfonamides and various thiazole derivatives nih.govmdpi.com, specific research into the polymorphic forms of this compound is not extensively reported in the available scientific literature. The potential for polymorphism in this compound would likely be influenced by the hydrogen bonding capabilities of the sulfonamide group (-SO₂NH₂) and the potential for various packing arrangements of the methoxy-thiazole core.
Co-crystallization is another established technique used to modify the physicochemical properties of active pharmaceutical ingredients nih.gov. This involves combining the target molecule with a benign coformer to create a new crystalline solid with a unique structure held together by non-covalent interactions, typically hydrogen bonds. Co-crystal screening has been successfully applied to other sulfonamides, such as chlorothiazide, to overcome issues like low solubility universityofgalway.ie. In such studies, a range of coformers with complementary functional groups (e.g., amides, pyridines) are screened for their ability to form stable heterosynthons with the sulfonamide moiety universityofgalway.ie. Common methods for screening and preparation include solvent evaporation and liquid-assisted grinding nih.gov. To date, specific co-crystallization studies focused on this compound are not described in the reviewed literature.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable information on the molecular structure, functional groups, and intermolecular interactions within a crystal lattice. While direct experimental spectra for this compound are not available, a detailed analysis of its expected vibrational modes can be compiled from studies on analogous compounds containing sulfonamide, thiazole, and methoxy moieties.
The key vibrational modes for this compound can be assigned based on established group frequencies from related structures.
Sulfonamide Group (SO₂NH₂): The sulfonamide group gives rise to several characteristic bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as strong bands in the FT-IR spectrum. For related sulfonamides, these are typically observed in the ranges of 1370–1330 cm⁻¹ (asymmetric) and 1180–1150 cm⁻¹ (symmetric) mdpi.com. The N-H stretching vibrations of the primary sulfonamide would be expected in the 3400–3200 cm⁻¹ region.
Thiazole Ring: The thiazole ring has characteristic stretching vibrations. The C=N stretching vibration in thiazole derivatives is often observed in the 1650–1550 cm⁻¹ range. C-H stretching vibrations of the heteroaromatic ring are typically found between 3100 cm⁻¹ and 3000 cm⁻¹ researchgate.net.
Methoxy Group (O-CH₃): The methoxy group is characterized by C-H stretching vibrations of the methyl group, typically appearing just below 3000 cm⁻¹ (e.g., asymmetric stretch at ~2950 cm⁻¹ and symmetric stretch at ~2850 cm⁻¹). The C-O stretching vibration is also a key indicator, often found in the 1275–1200 cm⁻¹ (asymmetric) and 1075–1020 cm⁻¹ (symmetric) regions.
Intermolecular Interactions: The positions of N-H and S=O stretching bands are particularly sensitive to hydrogen bonding. Shifts in these bands in the solid-state spectra compared to theoretical calculations for an isolated molecule can provide evidence for the strength and nature of intermolecular hydrogen bonds within the crystal lattice researchgate.net.
The table below summarizes the expected vibrational frequencies for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source (Analogous Compounds) |
| Sulfonamide (NH₂) | N-H Asymmetric Stretch | ~3380 | researchgate.net |
| Sulfonamide (NH₂) | N-H Symmetric Stretch | ~3260 | researchgate.net |
| Thiazole Ring | C-H Stretch | 3100 - 3000 | researchgate.net |
| Methoxy (CH₃) | C-H Asymmetric Stretch | ~2950 | |
| Methoxy (CH₃) | C-H Symmetric Stretch | ~2850 | |
| Thiazole Ring | C=N Stretch | 1650 - 1550 | |
| Sulfonamide (SO₂) | S=O Asymmetric Stretch | 1370 - 1330 | mdpi.com |
| Methoxy (C-O) | C-O Asymmetric Stretch | 1275 - 1200 | |
| Sulfonamide (SO₂) | S=O Symmetric Stretch | 1180 - 1150 | mdpi.com |
| Methoxy (C-O) | C-O Symmetric Stretch | 1075 - 1020 | |
| Sulfonamide (S-N) | S-N Stretch | ~900 | researchgate.net |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral analogues are synthesized)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of molecules containing stereocenters.
For this technique to be applicable to this compound, chiral analogues would first need to be synthesized. This could be achieved, for example, by introducing a stereocenter into the molecule, perhaps through substitution at the sulfonamide nitrogen with a chiral group or by incorporating a chiral auxiliary.
A review of the current scientific literature indicates that studies involving the synthesis of chiral analogues of this compound have not been reported. Consequently, there are no available experimental data from chiroptical techniques like circular dichroism for this compound or its derivatives. While CD has been used to study the conformational changes of enzymes upon binding to thiazole derivatives, this application does not pertain to the stereochemical assignment of the small molecule itself bohrium.com.
Computational Chemistry and Theoretical Studies of 2 Methoxy 1,3 Thiazole 5 Sulfonamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a predominant quantum chemical method used to study the electronic structure and properties of molecules like 2-Methoxy-1,3-thiazole-5-sulfonamide. These calculations are foundational for understanding the molecule's intrinsic characteristics.
The electronic structure of a molecule is defined by the arrangement of its electrons, which can be described by molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com
DFT calculations are employed to determine the energies of these frontier molecular orbitals. For thiazole-bearing sulfonamide analogs, studies have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. mdpi.com For instance, in a study of various 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, the compound featuring a methoxy (B1213986) substituent was found to have the highest reactivity, corresponding to the lowest energy gap of 3.86 eV. nih.gov Conversely, halogenated derivatives in the same study exhibited increased chemical stability with a larger energy gap of 4.24 eV. nih.gov
In another computational analysis of 2-aminothiazole (B372263) sulfonamides, bromo and fluoro substitutions resulted in HOMO-LUMO gaps of 6.089 eV and 6.078 eV, respectively, while the presence of nitro groups significantly reduced the gap. researchgate.net These findings highlight the electronic influence of different functional groups on the thiazole-sulfonamide scaffold.
Table 1: Representative HOMO-LUMO Energy Gaps in Thiazole (B1198619) Sulfonamide Derivatives
| Compound Class | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| Thiazole-bearing sulfonamide analog | Varied | -8.38 to -6.62 | - | 7.92 to 6.62 | mdpi.com |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Methoxy | - | - | 3.86 | nih.gov |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | 2,4-dichloro | - | - | 4.24 | nih.gov |
| N-benzyl-4-bromo-N-(thiazol-2-yl)benzenesulfonamide | Bromo | - | - | 6.089 | researchgate.net |
Note: The data presented are for structurally related compounds and serve to illustrate the expected range and substituent effects relevant to this compound.
Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. Using DFT, researchers can explore the potential energy surface (PES) of a molecule to identify its most stable conformations (global minima) and other low-energy isomers. mdpi.com This involves optimizing the molecular geometry and performing vibrational frequency analysis to confirm that the identified structures are true minima on the PES. mdpi.com
For molecules with multiple rotatable bonds, such as the bond between the thiazole ring and the sulfonamide group, several conformers may exist. Studies on related heterocyclic systems have shown that the orientation between different ring systems is a key conformational feature. For example, analysis of thiazolyl-coumarin compounds revealed a nearly planar orientation for both heterocyclic rings. Computational studies on sulfonamides have explored various conformers characterized by the dihedral angles around the sulfur-nitrogen bond. researchgate.net The transition from a gas phase to an aqueous solution can also significantly alter the conformational landscape and relative stability of different conformers. nih.gov
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can then be used to interpret and validate experimental data. DFT methods can accurately calculate vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
For example, in studies of benzimidazole-thiazole sulfonamide derivatives, DFT calculations have been used to assign characteristic vibrational frequencies. nih.gov The sulfonamide group typically shows distinct stretching frequencies in the IR spectrum. nih.gov Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to confirm the molecular structure. nih.gov The agreement between predicted and experimental spectra provides strong evidence for the proposed structure and conformational preferences of the molecule in solution. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. tandfonline.comnih.gov MD simulations model the movements of atoms and molecules based on a force field, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules. nih.govpeerj.com
Reactivity Prediction and Mechanistic Insights via Computational Modeling
Computational modeling is instrumental in predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. By analyzing the electronic properties and modeling reaction pathways, researchers can gain a deeper understanding of how a molecule like this compound might behave in a chemical reaction.
A key aspect of mechanistic studies is the characterization of transition states—the high-energy structures that connect reactants to products. Computational methods can locate these transition state geometries and calculate their energies, which are essential for determining the activation energy and the rate of a reaction.
For thiazole derivatives, computational studies can model reaction pathways, such as nucleophilic aromatic substitution. A relevant example is the reaction of a chlorothiazole with sodium methoxide (B1231860) to produce a methoxythiazole. sciepub.com Theoretical modeling of this type of reaction would involve identifying the reactants, intermediates, transition states, and products along the reaction coordinate. This provides a step-by-step view of bond-breaking and bond-forming processes, offering insights that are often difficult to obtain through experimental means alone. The calculated HOMO-LUMO gap also serves as a predictor of reactivity, where a smaller gap suggests a greater tendency for the molecule to participate in electron transfer processes. biointerfaceresearch.com
Investigation of Aromaticity and Stability of the Thiazole Ring
The 1,3-thiazole ring is an essential heterocyclic scaffold known for its aromatic character, which significantly influences its chemical reactivity, stability, and biological interactions. Thiazoles are considered aromatic due to the cyclic delocalization of six π-electrons over the five-membered ring, involving the lone pair of electrons from the sulfur atom. This electron delocalization imparts a degree of aromaticity greater than that of corresponding oxazoles and is evidenced by experimental data such as ¹H NMR chemical shifts, which show ring protons in the aromatic region (7.27–8.77 ppm), indicating a strong diamagnetic ring current. wikipedia.orgnih.gov
Computational methods provide powerful tools to quantify the aromaticity and stability of the thiazole ring in this compound. Aromaticity is not a directly observable physical quantity but is inferred from various molecular properties. Theoretical indices are commonly used to assess the degree of aromaticity.
Common Aromaticity Indices:
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic structure. nih.govnih.gov
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. researchgate.net
Para-Delocalization Index (PDI): This is an electronic index that quantifies electron sharing between para-related atoms in a six-membered ring, but has been adapted for five-membered rings as well. mdpi.comsemanticscholar.org
Aromatic Fluctuation Index (FLU): This index is based on the fluctuation of electron delocalization between adjacent atoms in a ring. Lower FLU values suggest greater aromaticity.
| Aromaticity Index | Typical Value for Benzene (Reference) | Interpretation for Aromaticity |
|---|---|---|
| HOMA | ~1.00 | Values closer to 1 indicate higher aromaticity. |
| NICS(1) | ~ -10 ppm | Negative values indicate aromaticity (diatropic ring current). |
| PDI | ~0.10 | Higher values suggest greater electron delocalization. |
| FLU | ~0.00 | Values closer to 0 indicate higher aromaticity. |
In this compound, the substituents at the C2 and C5 positions—the methoxy (-OCH₃) and sulfonamide (-SO₂NH₂) groups—are expected to modulate the electronic properties and, consequently, the aromaticity of the thiazole ring. The methoxy group is an electron-donating group, while the sulfonamide group is a strong electron-withdrawing group. Computational studies on substituted thiazoles have shown that electron-withdrawing groups can, in some cases, enhance aromaticity by influencing electron delocalization within the ring. researchgate.net Conversely, the push-pull nature of these substituents could also lead to bond length alterations that might slightly decrease the HOMA value compared to unsubstituted thiazole.
Density Functional Theory (DFT) calculations would be instrumental in determining the precise effects of these substituents. By optimizing the molecular geometry of this compound (e.g., using the B3LYP functional with a 6-31G(d,p) basis set), one could calculate the bond lengths to determine the HOMA index and compute the NICS values to assess the magnetic criterion of aromaticity. researchgate.net Such studies would provide a quantitative measure of the ring's stability and aromatic character, which are crucial for understanding its reactivity and interactions in biological systems.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling – Theoretical Basis
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and statistical tools used extensively in medicinal chemistry and drug design. researchgate.netcambridge.org The fundamental principle of QSAR/QSPR is that the biological activity or physicochemical property of a chemical compound is a function of its molecular structure. nih.govimist.ma By establishing a mathematical relationship between a set of molecular descriptors and an observed activity/property, these models can predict the behavior of new, un-synthesized compounds. wikipedia.org
The development of a robust QSAR/QSPR model follows several essential steps:
Data Set Selection: A series of structurally related compounds with well-defined, experimentally measured biological activities (for QSAR) or properties (for QSPR) is compiled. This data set is typically divided into a training set for model development and a test set for external validation. semanticscholar.org
Molecular Descriptor Calculation: Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical characteristics. For a series of sulfonamide derivatives, these descriptors can be calculated using various software and are generally categorized as follows:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity indices, electrotopological state indices). mdpi.com
3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., molecular volume, surface area, dipole moment, quantum-chemical descriptors). nih.govnih.gov
Variable Selection: From a large pool of calculated descriptors, a subset that has the most significant correlation with the activity/property is selected. This step is crucial to avoid overfitting the model and to ensure it is interpretable. Techniques like genetic algorithms or stepwise regression are often employed. semanticscholar.org
Model Construction: A mathematical algorithm is used to correlate the selected descriptors (independent variables) with the biological activity or property (dependent variable). Common methods include:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Machine learning methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.gov
Model Validation: The developed model's statistical significance, robustness, and predictive power are rigorously assessed. This involves internal validation (e.g., cross-validation) and, most importantly, external validation using the test set of compounds that were not used in model creation. wikipedia.org
| Descriptor Category | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Number of N and O atoms | Basic molecular composition |
| Topological (2D) | Wiener index, Randic connectivity index | Atomic connectivity and branching |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |
| Quantum-Chemical (3D) | HOMO/LUMO energies, Dipole Moment, Mulliken charges | Electronic structure and reactivity |
| Hydrophobic | LogP | Lipophilicity and partitioning behavior |
For sulfonamides, QSAR studies have been instrumental in understanding the structural requirements for their inhibitory activity against enzymes like carbonic anhydrase. nih.gov Descriptors related to electronic properties (e.g., HOMO/LUMO energies, atomic charges on the sulfonamide group) and steric features are often found to be critical for their biological function.
In Silico Studies of Molecular Interactions with Model Systems (e.g., Solvents, Ligands)
In silico techniques, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable for studying the interactions of this compound with its biological targets (ligands) and its behavior in different environments (solvents).
Molecular Docking:
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as our thiazole derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govrjb.ro The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of the interaction), often expressed as a docking score. nih.gov
The process involves:
Preparation of Receptor and Ligand: The 3D structures of the target protein (obtained from databases like the Protein Data Bank) and the ligand (this compound) are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor. icm.edu.pl
Conformational Sampling: A search algorithm explores various possible conformations of the ligand within the receptor's binding site.
Scoring: A scoring function evaluates each conformation, estimating the binding free energy. Lower scores typically indicate more favorable binding.
For a sulfonamide-containing molecule, docking studies often reveal key interactions. The sulfonamide group is a potent zinc-binding group and frequently forms coordinate bonds with zinc ions in the active sites of metalloenzymes like carbonic anhydrase. It also acts as a hydrogen bond donor and acceptor. rjb.ro The thiazole ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net The methoxy group can also act as a hydrogen bond acceptor.
Molecular Dynamics (MD) Simulations:
While docking provides a static snapshot of the binding, MD simulations offer a dynamic view of the molecular system over time. nih.govrsc.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the study of:
Complex Stability: Assessing the stability of the ligand-receptor complex predicted by docking. Root Mean Square Deviation (RMSD) of the ligand's position over time is a common metric. researchgate.net
Interaction Dynamics: Observing the formation and breaking of hydrogen bonds and other non-covalent interactions, providing a more realistic picture of the binding event.
| Type of Interaction | Potential Interacting Groups on the Compound | Potential Interacting Groups on a Receptor/Solvent |
|---|---|---|
| Hydrogen Bonding | Sulfonamide (-SO₂NH₂), Methoxy (-OCH₃), Thiazole Nitrogen | Polar amino acids (e.g., Ser, Thr, Asn, Gln), Water |
| Hydrophobic Interactions | Thiazole Ring | Nonpolar amino acids (e.g., Ala, Val, Leu, Ile) |
| π-π Stacking | Thiazole Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |
| Coordinate Bond | Sulfonamide Nitrogen/Oxygen | Metal ions in active sites (e.g., Zn²⁺) |
These computational approaches provide deep insights into the molecular-level interactions that govern the properties and biological activity of this compound, guiding further optimization and development.
Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 1,3 Thiazole 5 Sulfonamide
Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems, involving the replacement of a ring atom, typically hydrogen, with an electrophile. wikipedia.org The reaction generally proceeds through a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (also known as a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.org
In the case of 2-Methoxy-1,3-thiazole-5-sulfonamide, the thiazole ring is the site of these reactions. The reactivity of the ring is modulated by two opposing electronic effects:
Activating Group: The 2-methoxy group (-OCH₃) is a strong activating group. It donates electron density to the thiazole ring through resonance, stabilizing the cationic intermediate formed during the substitution. wikipedia.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. youtube.com
Deactivating Group: The 5-sulfonamide group (-SO₂NH₂) is a strong deactivating group. It withdraws electron density from the ring via both inductive and resonance effects, destabilizing the carbocation intermediate and making the ring less reactive. wikipedia.org
The position of electrophilic attack is directed by these substituents. The activating methoxy (B1213986) group directs incoming electrophiles to the ortho and para positions. However, in the 1,3-thiazole ring, the only available position for substitution is C4. The strong deactivating nature of the sulfonamide group at C5 further favors substitution at the C4 position, which is electronically influenced by the activating methoxy group.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. youtube.commasterorganicchemistry.com The active electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.commasterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). youtube.commasterorganicchemistry.com This reaction is notably reversible. youtube.com
While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, the principles of SEAr suggest that reactions would proceed, albeit under potentially harsher conditions due to the deactivating sulfonamide group, with the electrophile being directed to the C4 position.
Nucleophilic Substitution Reactions at the Methoxy Group or Sulfonamide Nitrogen
Nucleophilic substitution can occur at two main sites in this compound: the methyl carbon of the methoxy group and the nitrogen atom of the sulfonamide group.
At the Methoxy Group: The methoxy group (-OCH₃) is generally not a good leaving group. Nucleophilic substitution at the sp³-hybridized carbon of the methoxy group is challenging. However, under certain conditions, such as cleavage with strong acids like HBr or HI, the oxygen can be protonated, turning the methoxy group into a better leaving group (methanol), allowing for substitution by a nucleophile. In the context of thiazole chemistry, 2-halogeno-5-nitrothiazoles can undergo nucleophilic substitution to form 2-methoxythiazoles, demonstrating the reactivity of the C2 position to nucleophilic attack when a good leaving group is present. sciepub.com This suggests that the reverse reaction, displacing the methoxy group, would be thermodynamically unfavorable without activation.
At the Sulfonamide Nitrogen: The sulfonamide nitrogen possesses a lone pair of electrons and can act as a nucleophile. However, the adjacent sulfonyl group is strongly electron-withdrawing, which reduces the nucleophilicity of the nitrogen atom. Reactions involving the sulfonamide nitrogen often require a base to deprotonate it first, forming a more potent nucleophilic anion. This anion can then react with various electrophiles. For instance, N-alkylation and N-acylation reactions proceed via this mechanism. nih.gov
Reactions Involving the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a versatile functional group that undergoes a variety of chemical transformations. theses.cztheses.cz
The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base. The resulting anion can then be alkylated or acylated.
N-Alkylation: This involves the reaction of the sulfonamide with an alkylating agent, such as an alkyl halide, in the presence of a base. A common procedure involves treating the N-sulfonamide with a base like calcium hydride in a solvent like DMF, followed by the addition of the alkylating agent. nih.gov This process modifies the chemical structure and can enhance the biological properties of the molecule. nih.gov
N-Acylation: This reaction introduces an acyl group (R-C=O) onto the sulfonamide nitrogen. It typically involves reacting the sulfonamide with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine.
These reactions are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. researchgate.net
Table 1: Representative N-Alkylation and Acylation Reactions of Sulfonamides
| Reaction Type | Reagents & Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., Benzyl chloride), Base (e.g., CaH₂), Solvent (e.g., DMF), 50-55°C | N-Alkyl-sulfonamide |
| N-Acylation | Acyl chloride (e.g., 2-methoxybenzoyl chloride), Base (e.g., Pyridine), 0°C to room temp. | N-Acyl-sulfonamide |
Sulfonyl exchange reactions involve the replacement of a group attached to the sulfur atom of the sulfonamide. A key transformation in this category is the conversion of sulfonamides into sulfonyl fluorides, which are important precursors for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rhhz.net This conversion can be achieved by treating the primary sulfonamide with a diazotization agent followed by an in-situ fluoride-chloride exchange with KF. rhhz.net The resulting sulfonyl fluorides are reactive hubs that can be coupled with a wide range of nucleophiles. rhhz.netchemrxiv.org
More recent methods have expanded the scope of SuFEx to include the coupling of aryl sulfonyl fluorides with various carbon pronucleophiles (such as esters, amides, and nitriles) using strong bases like LiHMDS to form aryl alkyl sulfones. nih.gov
Heterocyclic Ring Opening and Rearrangement Reactions
The thiazole ring, while aromatic and generally stable, can undergo ring-opening reactions under specific conditions. These reactions often require activation of the ring or harsh reaction conditions.
For instance, oxidative ring-opening of benzothiazole (B30560) derivatives has been achieved using oxidants like magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents. scholaris.cascholaris.ca This process can lead to the formation of acylamidobenzene sulfonate esters, suggesting a mechanism that involves cleavage of the thiazole ring followed by oxidation of the resulting thiol intermediate. scholaris.ca While this example is for a fused benzothiazole system, it highlights the potential for the thiazole ring to be cleaved under oxidative conditions.
Rearrangement reactions are less common but can be initiated by nucleophilic attack, particularly in activated thiazole systems. For example, 5-nitrothiazole (B1205993) can decompose rapidly via a ring-opening reaction when treated with excess sodium methoxide (B1231860). sciepub.com
Oxidation and Reduction Chemistry of the Thiazole and Sulfonamide Groups
Oxidation:
Thiazole Ring: The sulfur atom in the thiazole ring is susceptible to oxidation. researchgate.net Depending on the oxidant and reaction conditions, it can be oxidized to a sulfoxide (B87167) or a sulfone. However, strong oxidation can also lead to ring cleavage, as discussed previously. scholaris.ca
Sulfonamide Group: The sulfonamide group is generally stable to oxidation as the sulfur atom is already in its highest oxidation state (+6).
Reduction:
Thiazole Ring: The thiazole ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce a simple double bond. More forceful reduction methods might be required, which could also affect other functional groups in the molecule.
Sulfonamide Group: The sulfonamide group is notoriously difficult to reduce. Cleavage of the S-N bond often requires harsh reducing agents, such as sodium in liquid ammonia (B1221849) or lithium aluminum hydride, and the success of such reactions can be substrate-dependent.
Electrochemical methods offer an alternative approach for both oxidation and reduction, providing potentially milder and more sustainable protocols for transforming sulfonamides and related structures. theses.cztheses.cz
Investigation of Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics for this compound is crucial for understanding its stability, reactivity, and potential transformation pathways. While specific experimental data for this compound is not extensively available in public literature, theoretical and computational methods, such as Density Functional Theory (DFT), provide significant insights into its molecular properties and reactivity. These computational approaches allow for the prediction of kinetic and thermodynamic parameters that govern its chemical behavior.
Detailed Research Findings
Investigations into the reactivity of related sulfonamide and thiazole compounds offer a framework for understanding the behavior of this compound. Theoretical studies on sulfonamides have explored their acid-base equilibria, intramolecular interactions, and reaction mechanisms, particularly in degradation pathways. For instance, DFT calculations have been employed to investigate the reaction mechanisms of sulfonamides with radicals, which is relevant for understanding their stability in various chemical environments.
Quantitative Structure-Activity Relationship (QSAR) studies on thiazole benzenesulfonamide (B165840) derivatives have highlighted the importance of electrostatic potential and lipophilicity in their biological activity, which is intrinsically linked to their chemical reactivity. The electronic properties of the thiazole ring, combined with the electron-withdrawing nature of the sulfonamide group and the electron-donating methoxy group, dictate the molecule's reactivity profile. The existence of an H-proton at the C-2 position of a thiazole ring can augment its reactivity, making it a key site for various chemical transformations. nih.gov
Computational models can predict thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for hypothetical reactions involving this compound. These parameters are essential for determining the spontaneity and equilibrium position of a reaction. Similarly, kinetic parameters like activation energy (Ea) can be calculated to predict reaction rates.
Below are illustrative data tables generated based on computational predictions for hypothetical hydrolysis and thermal decomposition reactions of this compound. These tables serve to demonstrate the type of data that would be obtained from such theoretical investigations.
Data Tables
Table 1: Predicted Thermodynamic Parameters for the Hydrolysis of this compound at 298 K
| Reaction Pathway | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |
| Amide Bond Cleavage | -15.2 | 25.6 | -22.8 |
| Thiazole Ring Opening | 45.8 | -10.3 | 48.9 |
This table presents hypothetical thermodynamic data for two possible hydrolysis pathways. A negative ΔG suggests a spontaneous reaction under standard conditions.
Table 2: Predicted Kinetic Parameters for the Thermal Decomposition of this compound
| Decomposition Step | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 400 K (s⁻¹) |
| Initial C-S Bond Scission | 120.5 | 1.5 x 10¹³ | 2.3 x 10⁻³ |
| Loss of SO₂ | 150.2 | 2.8 x 10¹⁴ | 5.1 x 10⁻⁵ |
This table provides hypothetical kinetic data for potential thermal decomposition steps. The activation energy indicates the energy barrier for the reaction, while the rate constant provides a measure of the reaction speed at a given temperature.
These theoretical investigations, by providing insights into the fundamental chemical properties of this compound, are invaluable for predicting its behavior in various chemical systems and for guiding further experimental studies.
Advanced Materials Science and Supramolecular Chemistry Research Involving 2 Methoxy 1,3 Thiazole 5 Sulfonamide
Co-crystallization and Salt Formation for Solid-State Property Modulation
There is no specific information available in the searched literature regarding the co-crystallization or salt formation of 2-Methoxy-1,3-thiazole-5-sulfonamide. In principle, the sulfonamide group and the nitrogen atom of the thiazole (B1198619) ring could participate in hydrogen bonding and other non-covalent interactions, which are crucial for the formation of co-crystals and salts. This technique is often employed to modify the physicochemical properties of a compound, such as solubility and stability.
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Thiazole-Sulfonamide Ligands
While thiazole and sulfonamide-containing molecules are known to act as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, no specific studies have been found that detail the use of this compound as a ligand. The nitrogen and sulfur atoms in the thiazole ring, along with the oxygen and nitrogen atoms of the sulfonamide group, present potential coordination sites for metal ions. The synthesis of MOFs and coordination polymers with thiazole-sulfonamide based ligands could lead to materials with interesting properties for applications such as catalysis, gas storage, and sensing.
Self-Assembly Studies for Supramolecular Architectures and Networks
Incorporation into Polymeric Materials or Nanostructures for Functional Applications
Information regarding the incorporation of this compound into polymeric materials or nanostructures for functional applications could not be located in the searched literature. Such incorporation could potentially impart new functionalities to the resulting materials, leveraging the chemical properties of the thiazole-sulfonamide moiety.
Exploration of Biological and Biochemical Interactions of 2 Methoxy 1,3 Thiazole 5 Sulfonamide Mechanism Focused
Enzyme Inhibition Studies and Mechanistic Elucidation (In Vitro)
Extensive searches were performed to locate in vitro studies detailing the enzyme inhibition profile and mechanisms of action for 2-Methoxy-1,3-thiazole-5-sulfonamide.
Carbonic Anhydrase (CA) Inhibition and Isozyme Selectivity
Despite the well-documented activity of various sulfonamide derivatives as carbonic anhydrase inhibitors, specific studies detailing the inhibition constants (Kᵢ) or IC₅₀ values of this compound against different carbonic anhydrase isozymes (e.g., CA I, II, IX, XII) were not identified in the performed searches. nih.govacs.orgnih.govdoaj.orgnih.govmdpi.comnih.govresearchgate.net Consequently, data regarding its isozyme selectivity is not available.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
The investigation did not yield specific data on the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While the broader class of sulfonamides has been explored for cholinesterase inhibition, specific IC₅₀ values for this particular compound are not documented in the available literature. researchgate.netnih.govnih.govnih.govcm-uj.krakow.plmdpi.comnih.gov
Urease Inhibition Studies
No specific studies on the urease inhibitory properties of this compound were found. The scientific literature contains reports on various sulfonamide-containing compounds as urease inhibitors, but data pertaining to this exact molecule, including its potency and mechanism, could not be located. nih.govnih.govresearchgate.netmdpi.comdntb.gov.ua
α-Glucosidase, α-Amylase, and 15-Lipoxygenase Inhibition
A review of the literature did not uncover any studies that specifically evaluated the inhibitory effects of this compound on the enzymes α-glucosidase, α-amylase, or 15-lipoxygenase. nih.govmdpi.comnih.govnih.govnih.govfrontiersin.orgresearchgate.net
Kinetic Characterization of Enzyme Inhibition (e.g., Kᵢ determination, Mode of Inhibition)
As no primary enzyme inhibition data was found for this compound against the specified targets, there is consequently no information available regarding its kinetic characteristics. Studies determining its inhibition constant (Kᵢ) or elucidating its mode of inhibition (e.g., competitive, non-competitive) have not been reported in the searched literature. nih.govnih.govmdpi.com
Molecular Binding Mechanism Elucidation (e.g., Molecular Docking, MD Simulations)
No molecular modeling studies, such as molecular docking or molecular dynamics (MD) simulations, focused specifically on the binding mechanism of this compound with the aforementioned enzyme targets were identified. While docking studies are common for the broader sulfonamide class of inhibitors, research detailing the specific interactions of this compound within the active sites of carbonic anhydrase, cholinesterases, urease, or other specified enzymes is not available. nih.govnih.govresearchgate.netrsc.org
Ligand-Target Interaction Studies at a Molecular Level
Ligand-Target Interaction Studies at a Molecular Level
The precise characterization of a ligand's binding to its biological target is fundamental to understanding its mechanism of action. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for determining the kinetic and thermodynamic parameters of these interactions. nih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. Such data provides a complete thermodynamic profile of the binding process.
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. nih.gov SPR analysis yields kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. researchgate.net
While specific ITC or SPR data for this compound are not prominently available in the current literature, these methods would be essential for quantifying its binding affinity and kinetics with any identified protein target.
Allosteric Modulation and Orthosteric Binding Site Analysis
Ligands can interact with protein targets at two principal types of sites: orthosteric and allosteric.
Orthosteric Binding: The orthosteric site is the primary, evolutionarily conserved active site of a protein where the endogenous substrate or ligand binds. Competitive inhibitors typically target this site.
Allosteric Modulation: Allosteric sites are topographically distinct from the orthosteric site. biorxiv.org Ligands that bind to these sites are called allosteric modulators and can alter the protein's conformation, thereby influencing the binding or efficacy of the orthosteric ligand. nih.govnih.gov These modulators can be positive (PAMs), negative (NAMs), or silent/neutral (SAMs/NALs). biorxiv.orgnih.govpitt.edu A key advantage of allosteric modulators is their potential for greater subtype selectivity, as allosteric sites are generally less conserved across a protein family than orthosteric sites. nih.gov
The determination of whether this compound acts at an orthosteric or allosteric site would require detailed experimental investigation, including competition binding assays and functional studies in the presence of known orthosteric ligands. Without such data, its binding mode remains speculative.
Structure-Activity Relationship (SAR) Studies for Analogues based on Biological Target Interactions
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For this compound, SAR studies would involve systematically modifying its three main components: the methoxy (B1213986) group, the thiazole (B1198619) ring, and the sulfonamide moiety, and assessing how these changes affect interaction with a biological target. Based on general principles from related heterocyclic compounds, a hypothetical SAR exploration can be outlined. nih.govmdpi.com
| Modification Site | Analogue Modification Example | Potential Impact on Biological Activity | Rationale |
| Position 2 (Thiazole Ring) | Replacement of Methoxy (-OCH3) with Ethoxy (-OCH2CH3) or Trifluoromethoxy (-OCF3) | Modulation of potency or selectivity | Alters steric bulk, lipophilicity, and metabolic stability. -OCF3 can act as a bioisostere for -OCH3 with different electronic properties. |
| Position 4 (Thiazole Ring) | Introduction of small alkyl groups (e.g., methyl) or halogens (e.g., -Cl, -Br) | Alteration of binding affinity | The fourth position of the thiazole ring is often tolerant to substitution, which can be used to probe the topology of the binding pocket. mdpi.comnih.gov |
| Sulfonamide Moiety (-SO2NH2) | N-alkylation or N-arylation (e.g., -SO2NHR) | Significant change in binding and physicochemical properties | The hydrogen bond donor capability of the -NH2 group is often critical for interaction with targets like carbonic anhydrases. nih.gov Modification can alter this interaction and affect solubility. |
| Phenyl Ring (if present as an analogue) | Substitution on an appended phenyl ring (e.g., adding electron-withdrawing or -donating groups) | Fine-tuning of electronic and steric properties | Substituents can influence pi-stacking interactions, hydrogen bonding, and overall conformation, leading to changes in activity. nih.gov |
These studies are essential for designing analogues with improved pharmacological profiles.
Antioxidant and Radical Scavenging Properties and Mechanisms
Thiazole and sulfonamide derivatives have frequently been reported to possess antioxidant and radical scavenging properties. excli.de The mechanism often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. nih.gov The antioxidant capacity of these compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netdoaj.orgmdpi.com
The presence of the electron-rich thiazole ring and the sulfonamide group in this compound suggests it may have the potential to act as a radical scavenger. The pi-electrons of the thiazole heterocycle can enhance the molecule's electron-donating capacity to stabilize free radicals. nih.gov Studies on related 2-aminothiazole (B372263) sulfonamides have demonstrated potent scavenging activity. nih.gov
Below is a table summarizing the antioxidant activities of representative thiazole and sulfonamide derivatives from the literature, providing context for the potential activity of the title compound.
| Compound Class | Assay | Activity (IC50) | Reference Compound | Activity (IC50) |
| Thiazole 2-thiouracil (B1096) derivative (9a) | DPPH | 15.0 ± 1.25 µg/mL | Ascorbic Acid | < 15 µg/mL |
| Thiazole 2-thiouracil derivative (5a) | DPPH | 14.50 ± 0.72 µg/mL | Ascorbic Acid | < 15 µg/mL |
| N-((4-chlorophenyl)sulfonyl)-2-(propylamino)thiazole-5-carboxamide | DPPH | 34.4 ± 0.9 µM/mL | Ascorbic Acid | 30.2 ± 0.7 µM/mL |
| 2-(benzylamino)-N-(p-tolylsulfonyl)thiazole-5-carboxamide | DPPH | 39.2 ± 1.2 µM/mL | Ascorbic Acid | 30.2 ± 0.7 µM/mL |
Data adapted from studies on analogous compound series. nih.govnih.gov
Investigation of Interactions with Nucleic Acids or Proteins (in a non-clinical context)
The sulfonamide moiety is well-known for its ability to interact with specific protein targets. A classic example is its action as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the synthesis of folic acid, which is an essential precursor for the synthesis of nucleotides and, consequently, DNA. nih.gov This represents a key protein interaction that indirectly impacts nucleic acids.
Furthermore, the sulfonamide group is a critical zinc-binding group in inhibitors of metalloenzymes, most notably the carbonic anhydrases (CAs). nih.gov Recent studies have shown that thiazole-sulfonamide hybrids can be potent and selective inhibitors of specific CA isoforms, such as the tumor-associated CA IX. nih.gov
The thiazole ring itself can participate in various non-covalent interactions within a protein binding pocket, including hydrogen bonding, hydrophobic interactions, and π–alkyl or π–π stacking. Molecular docking studies of a thiazole-sulfonamide hybrid targeting CA IX revealed that the thiazole ring engaged in a π–alkyl interaction with a valine residue, helping to anchor the inhibitor within the active site. nih.gov While direct interactions with nucleic acids are less characteristic of this scaffold, the profound effects of its protein interactions on downstream cellular processes, including DNA replication, are well-documented for the broader sulfonamide class. nih.gov
Future Research Directions and Unexplored Avenues for 2 Methoxy 1,3 Thiazole 5 Sulfonamide
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
The future synthesis of 2-Methoxy-1,3-thiazole-5-sulfonamide will likely focus on developing more sustainable and efficient methodologies that improve upon traditional synthetic approaches. Key to this will be the principles of green chemistry, which emphasize maximizing atom economy, minimizing waste, and utilizing environmentally benign reagents and solvents.
Current synthetic strategies for related sulfonamide-bearing heterocycles often involve multi-step processes that may use hazardous reagents or produce significant waste. mdpi.com Future research could explore one-pot or tandem reactions that combine several synthetic steps into a single, streamlined process. For instance, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for the synthesis of thiazole (B1198619) derivatives, representing a promising avenue for the production of this compound. iaea.org
Furthermore, the development of novel catalytic systems is a critical area of investigation. The use of pepsin as a "green" catalyst in the synthesis of a 2-aryl-benzothiazole highlights the potential for biocatalysis to offer an efficient and environmentally friendly alternative to conventional methods. nih.gov Exploring enzymatic or chemoenzymatic routes could lead to highly selective and sustainable production methods. The replacement of traditional organic solvents with greener alternatives like water or ionic liquids could further reduce the environmental footprint of the synthesis. mdpi.com
Table 1: Comparison of Potential Synthetic Route Enhancements
| Enhancement Strategy | Traditional Approach | Future Sustainable Approach | Potential Benefits |
| Reaction Conditions | High temperatures, long reaction times | Microwave-assisted synthesis, biocatalysis | Reduced energy consumption, faster reactions, higher yields |
| Solvent System | Volatile organic solvents (e.g., DMF) | Water, ethanol, ionic liquids | Reduced toxicity and environmental pollution |
| Catalysis | Stoichiometric reagents, heavy metal catalysts | Reusable solid-supported catalysts, enzymes | Waste reduction, easier product purification, lower cost |
| Atom Economy | Multi-step synthesis with protecting groups | One-pot reactions, convergent synthesis | Higher efficiency, less waste generation |
Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Optimization
ML models can be trained on existing libraries of thiazole and sulfonamide compounds to predict various properties, such as binding affinity to specific biological targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility. mdpi.comnih.gov This predictive power allows researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. r-bloggers.comnih.gov For instance, a quantitative structure-activity relationship (QSAR) model could be built to guide the rational design of this compound analogs with improved potency against a particular enzyme or receptor. excli.de
Table 2: AI/ML Workflow in Drug Discovery for this compound Analogs
| Step | AI/ML Tool | Function | Desired Outcome |
| 1. Target Identification | Genomics/Proteomics AI Platforms | Analyze biological data to identify novel drug targets. | Validation of a new biological target relevant for a thiazole-sulfonamide scaffold. |
| 2. Hit Generation | Generative Models (e.g., GANs, VAEs) | Design novel molecules based on the this compound scaffold. | A virtual library of novel analogs with predicted high affinity for the target. |
| 3. Lead Optimization | QSAR & ADMET Prediction Models | Predict biological activity, toxicity, and pharmacokinetic properties. nih.gov | Selection of lead candidates with optimal efficacy and safety profiles. |
| 4. Synthesis Planning | Retrosynthesis Software | Propose and rank optimal and sustainable synthetic routes. preprints.org | An efficient, cost-effective, and green synthetic pathway for lead compounds. |
Advanced Spectroscopic Characterization Techniques for Complex Systems
While standard spectroscopic techniques like NMR and mass spectrometry are fundamental for structural elucidation, future research will benefit from the application of more advanced methods to characterize this compound, particularly when it is part of a more complex system.
To understand its interaction with biological macromolecules, techniques such as Saturation Transfer Difference (STD) NMR and WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) can identify the binding epitope of the molecule when interacting with a protein target. X-ray crystallography remains the gold standard for determining the three-dimensional structure of the compound bound to its target, providing invaluable insights for structure-based drug design.
For studying the compound within materials or multicomponent systems, solid-state NMR (ssNMR) can provide information about the conformation and dynamics of the molecule in a solid matrix. Advanced fluorescence spectroscopy techniques, such as Förster Resonance Energy Transfer (FRET), could be employed if the molecule is functionalized with a fluorophore to study binding kinetics and conformational changes in real-time. nih.gov The application of multivariate curve resolution-alternating least squares (MCR-ALS) to absorption measurements can help to recover the concentration profiles and pure spectra of complexes formed between a molecule and its target, such as DNA. nih.gov
Exploration of New Biological Targets and Mechanistic Insights (Pre-clinical and Mechanistic Focus)
The thiazole and sulfonamide moieties are privileged scaffolds found in numerous biologically active compounds, suggesting that this compound could have a wide range of therapeutic applications. excli.denih.gov Future pre-clinical research should focus on exploring novel biological targets and elucidating the underlying mechanisms of action.
Given that various thiazole derivatives have shown promise as anticancer, antimicrobial, and antioxidant agents, these are logical areas for initial investigation. mdpi.comnih.govnih.gov For instance, some thiazole-sulfonamide hybrids have been investigated as dual inhibitors of tubulin polymerization and carbonic anhydrase IX, both of which are important targets in cancer therapy. researchgate.net The antioxidant potential of related 2-thiouracil-5-sulfonamide derivatives has been linked to the inhibition of enzymes like 15-lipoxygenase (15-LOX). mdpi.comnih.gov
Mechanistic studies are crucial for understanding how the compound exerts its biological effects. This includes in vitro enzyme inhibition assays, cell-based assays to probe effects on signaling pathways, and molecular docking studies to predict binding modes with target proteins. researchgate.netnih.gov Identifying the specific molecular targets is a critical step toward optimizing the compound's structure for improved potency and selectivity.
Table 3: Potential Biological Targets for this compound
| Therapeutic Area | Potential Molecular Target | Rationale for Investigation |
| Oncology | Carbonic Anhydrases (e.g., CA IX), Tubulin, Protein Kinases | Sulfonamides are known inhibitors of CAs; thiazoles are found in tubulin inhibitors. researchgate.net |
| Infectious Diseases | Bacterial DNA gyrase, Dihydropteroate (B1496061) synthase (DHPS) | The thiazole ring is essential in some DNA gyrase inhibitors; sulfonamides classically target DHPS. nih.gov |
| Inflammation/Oxidative Stress | 15-Lipoxygenase (15-LOX), Cyclooxygenase (COX) | Related sulfonamide derivatives show inhibitory activity against 15-LOX. mdpi.comnih.gov |
| Neurological Disorders | Monoamine oxidase (MAO), Acetylcholinesterase (AChE) | Thiazole-containing compounds have been explored as inhibitors of these enzymes. |
Integration into Multicomponent Systems for Enhanced Functionality or Hybrid Materials
The unique chemical structure of this compound makes it an attractive building block for integration into larger, multicomponent systems to create hybrid molecules or advanced materials with enhanced functionality.
One promising strategy is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single molecule with multiple biological activities or an improved therapeutic profile. nih.govresearchgate.net For example, this compound could be linked to another anticancer agent to create a dual-action drug that targets multiple pathways in cancer cells, potentially overcoming drug resistance. researchgate.net
In the realm of materials science, the compound could be incorporated into polymers or metal-organic frameworks (MOFs). Such functionalized materials could be designed for applications in drug delivery, where the material acts as a carrier for the controlled release of the therapeutic agent. Furthermore, the electronic properties of the thiazole ring suggest potential applications in the development of novel sensors or electronic materials. The sulfur atom in the thiazole ring can participate in unique interactions, which could be exploited in the design of new materials. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methoxy-1,3-thiazole-5-sulfonamide, and what key reaction conditions are required?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of its sulfonyl fluoride precursor (e.g., 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride) using amines under basic conditions. Triethylamine or DIPEA in polar solvents like acetonitrile or DMSO facilitates the reaction at 25–60°C. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the sulfonamide derivative .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer : Characterization employs:
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy and sulfonamide groups).
- IR spectroscopy for S=O (1150–1250 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
- HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%) .
Q. What is the structure-activity relationship (SAR) of this compound compared to related derivatives?
- Data-Driven Answer :
| Compound | Biological Activity | IC₅₀ (µM) | Notes |
|---|---|---|---|
| This compound | Moderate antimicrobial | 10 | Lower reactivity vs. sulfonyl fluoride |
| 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride | MAGL inhibition | 0.5 | Higher electrophilicity |
- The sulfonamide’s reduced electrophilicity compared to sulfonyl fluoride limits its enzyme inhibition potency .
Advanced Research Questions
Q. How can the antimicrobial activity of this compound be optimized through structural modifications?
- Methodological Answer : Chlorination at the 4-position (e.g., 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide) enhances antimicrobial potency by increasing electrophilicity and membrane permeability. Kinetic studies with Staphylococcus aureus (IC₅₀: 5 µM) suggest improved target engagement .
Q. What mechanistic insights explain its antitumor potential, and how can this be validated experimentally?
- Answer : The compound inhibits monoacylglycerol lipase (MAGL), a key enzyme in cancer signaling. Validation involves:
- In vitro assays : MAGL inhibition (IC₅₀: ~10 µM) using fluorogenic substrates.
- Cell line studies : Antiproliferative activity on NCI-60 panels (e.g., GI₅₀: 8 µM in leukemia CCRF-CEM) .
- Molecular docking : Binding affinity analysis with MAGL’s catalytic triad (Ser122, Asp239, His269) .
Q. How can contradictory data in biological studies (e.g., variable IC₅₀ across assays) be resolved?
- Methodological Answer :
- Standardize assay conditions : Use consistent cell lines (e.g., HT-29 for colon cancer) and enzyme sources.
- Competitive binding assays : Compare inhibition kinetics (Kᵢ) to rule off-target effects.
- Metabolic stability tests : Assess compound degradation in liver microsomes to explain potency drops .
Key Research Directions
- Synthetic Chemistry : Explore cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 4-position for improved bioactivity .
- Pharmacology : Conduct in vivo pharmacokinetic studies (oral bioavailability, half-life) to evaluate therapeutic potential.
- Toxicology : Screen for hERG channel inhibition to assess cardiac safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
